molecular formula C10H11BrO B1287588 1-(3-Bromophenyl)-2-methylpropan-1-one CAS No. 2415-93-2

1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No. B1287588
CAS RN: 2415-93-2
M. Wt: 227.1 g/mol
InChI Key: NHXAYTCRAVHZQZ-UHFFFAOYSA-N
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Description

“1-(3-Bromophenyl)-2-methylpropan-1-one” is also known as Ethanone . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Synthesis Analysis

The synthesis of “1-(3-Bromophenyl)-2-methylpropan-1-one” involves several steps. The substituted phenyl urea was refluxed with hydrazine hydrate in ethanol to obtain substituted phenyl semicarbazide . The Gibbs free energies and Boltzmann weighting factors of these possible conformations were calculated depending on the relative Gibbs free energy of optimized structures .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)-2-methylpropan-1-one” has been analyzed using various techniques. The Hirshfeld surface analysis was performed using a sequence of steps . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-Bromophenyl)-2-methylpropan-1-one” are complex. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)-2-methylpropan-1-one” have been studied. The compound has a molecular weight of 199.045 . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

Scientific Research Applications

Pharmacokinetic Characterization

1-(3-Bromophenyl)-2-methylpropan-1-one: has been studied for its pharmacokinetic properties, particularly in the form of 1-(3′-bromophenyl)-heliamine (BH) . This compound has been investigated for its absorption and metabolism in vivo, which is crucial for understanding its potential as a therapeutic agent. A study conducted on rats using UHPLC−MS/MS methods revealed that the maximum concentration of BH reached 568.65 ± 122.14 ng/mL approximately 1 hour after oral administration . The metabolic pathways involved phase-I reactions like demethylation and dehydrogenation, and phase-II reactions producing glucuronide and sulfate metabolites .

Synthesis of Phthalocyanines

This compound is utilized in the synthesis of phthalocyanines , which are a group of macrocyclic compounds with extensive applications in materials science. Specifically, it is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have significant potential in photodynamic therapy, as photosensitizers, and in the development of organic semiconductors.

Crystallographic Analysis

The structural analysis of derivatives of 1-(3-Bromophenyl)-2-methylpropan-1-one is essential for understanding their chemical behavior. For instance, the crystal structure of related compounds has been determined using X-ray diffraction, which provides insights into the molecular geometry and potential reactivity . This information is vital for designing compounds with desired properties for various scientific applications.

Biological Activity Studies

Derivatives of 1-(3-Bromophenyl)-2-methylpropan-1-one are also studied for their biological activities. For example, compounds like (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one have been synthesized and analyzed for their potential biological activities, which could include antimicrobial, anti-inflammatory, or anticancer properties .

properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXAYTCRAVHZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606743
Record name 1-(3-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2415-93-2
Record name 1-(3-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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